3-ethyl-7-nitro-2,3-dihydro-1H-indole
Description
Significance of Indole (B1671886) and Dihydroindole Scaffolds in Organic Chemistry
Indole and its derivatives are fundamental to a vast array of biologically active molecules. The indole nucleus is famously present in the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin (B1676174). This prevalence in nature has spurred extensive research into the synthesis and functionalization of indole-containing compounds, leading to the development of numerous pharmaceuticals.
Dihydroindoles, while less aromatic, offer a three-dimensional structure that is often a key feature in pharmacologically active compounds. The reduction of the C2-C3 double bond of the indole ring to form a dihydroindole can significantly alter the electronic and conformational properties of the molecule, providing chemists with a tool to fine-tune biological activity. The synthesis of new 2,3-dihydroindole derivatives is an active area of research for developing agents with neuroprotective and antioxidant properties. nih.gov
Overview of Nitro-Substituted Indole Derivatives
The introduction of a nitro group (-NO2) onto the indole or dihydroindole framework dramatically influences the compound's chemical reactivity and physical properties. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and makes it more susceptible to nucleophilic attack.
Nitroindoles are important intermediates in organic synthesis. For instance, 3-nitroindoles can be derived from various indole derivatives and serve as precursors for other functional groups. rsc.org The position of the nitro group on the indole ring is critical. For example, 7-nitroindoles have been synthesized through various methods, though their preparation can be challenging. acs.org The reactivity of 7-nitroindoline (B34716) derivatives has also been explored, with some studies indicating that the presence of the nitro group can render the compound unreactive in certain photochemical reactions. rsc.org
Contextualization of 3-ethyl-7-nitro-2,3-dihydro-1H-indole within the Indole Chemical Space
This compound combines the structural features of a dihydroindole core, an ethyl group at the 3-position, and a nitro group at the 7-position. The dihydroindole (indoline) structure provides a saturated five-membered ring fused to the benzene (B151609) ring. The ethyl group at the chiral center (C3) introduces a specific stereochemical element, while the 7-nitro group significantly modifies the electronic properties of the benzene portion of the molecule.
The synthesis of such a molecule would likely involve the reduction of a corresponding 3-ethyl-7-nitro-1H-indole. The reduction of nitroindoles is a common strategy to produce dihydroindoles. For example, the reduction of N-ethyl-3-nitro indole has been reported to yield N-ethyl-3-amino indole. A similar reduction of the C2-C3 double bond would be necessary to form the dihydroindole structure.
Due to the lack of specific literature on this compound, its precise chemical and physical properties, as well as its potential applications, remain speculative and would require dedicated research and experimental validation. The information available for structurally related compounds, such as other 7-nitroindolines, suggests that it would be a compound of interest in synthetic and medicinal chemistry. For instance, studies on 1-acyl-7-nitroindolines have explored their photochemical properties, indicating the potential for light-induced reactions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-ethyl-7-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C10H12N2O2/c1-2-7-6-11-10-8(7)4-3-5-9(10)12(13)14/h3-5,7,11H,2,6H2,1H3 |
InChI Key |
VMYFDLQICQRSLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 3 Ethyl 7 Nitro 2,3 Dihydro 1h Indole
Electrophilic Aromatic Substitution Patterns on Indoles and Dihydroindoles
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 3-ethyl-7-nitro-2,3-dihydro-1H-indole, the reaction site is the benzene (B151609) portion of the molecule. The saturated five-membered ring does not participate in EAS. The regioselectivity and rate of these reactions are dictated by the combined electronic effects of the substituents already present on the benzene ring: the secondary amino group of the indoline (B122111) structure, the ethyl group at position 3 (which has an indirect electronic influence), and the nitro group at position 7.
Regioselectivity at C-2, C-3, and Benzene Ring Positions
For indoles, electrophilic attack typically occurs at the C-3 position of the pyrrole (B145914) ring, as this pathway maintains the aromaticity of the benzene ring in the reaction intermediate. stackexchange.com If the C-3 position is occupied, substitution may occur at C-2. researchgate.net However, in 2,3-dihydro-1H-indole (indoline), the pyrrole ring is saturated and thus not susceptible to electrophilic aromatic substitution. Consequently, electrophilic attacks are directed exclusively to the benzene ring.
The primary sites for substitution on the indoline ring are positions C-4, C-5, C-6, and C-7. In this compound, the directing effects of the existing groups determine where a new electrophile will attach. The amino group (NH) is a powerful activating group and an ortho, para-director. The nitro group (-NO₂) at C-7 is a strong deactivating group and a meta-director. youtube.com Therefore, incoming electrophiles are directed to the positions that are ortho and para to the activating amino group and meta to the deactivating nitro group.
The potential positions for electrophilic attack are C-4, C-5, and C-6.
C-4 position: This position is meta to the amino group and ortho to the nitro group.
C-5 position: This position is para to the amino group and meta to the nitro group. This is often the most favored position.
C-6 position: This position is ortho to the amino group and para to the nitro group.
Considering these influences, electrophilic substitution is most likely to occur at the C-5 position, which is strongly activated by the amino group and correctly oriented relative to the nitro group.
Influence of Substituents on Reactivity and Regioselectivity
The reactivity and orientation of incoming electrophiles are governed by the electronic properties of the substituents on the aromatic ring. researchgate.net
Amino Group (NH of the indoline ring): As a strong electron-donating group, the nitrogen atom significantly increases the electron density of the benzene ring, particularly at the ortho (C-6) and para (C-5) positions. This makes the molecule highly reactive towards electrophiles, a characteristic feature of anilines.
Nitro Group (-NO₂ at C-7): This is a potent electron-withdrawing group, which deactivates the ring towards electrophilic attack by pulling electron density away. It directs incoming electrophiles to the meta position (C-5).
Ethyl Group (-CH₂CH₃ at C-3): This alkyl group has a weak electron-donating effect through induction. Its influence on the reactivity of the distant benzene ring is minimal compared to the powerful effects of the amino and nitro groups.
The directing effects of the amino and nitro groups are synergistic in favoring substitution at the C-5 position. The strong activating, para-directing effect of the amino group and the deactivating, meta-directing effect of the nitro group both point to C-5 as the primary site of reaction. Substitution at C-6 is also possible due to the ortho-directing effect of the amino group, but this position is para to the deactivating nitro group, making it less favorable.
| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |
| Amino (NH) | Strong Electron-Donating | ortho, para (C-5, C-6) | Activating |
| **Nitro (-NO₂) ** | Strong Electron-Withdrawing | meta (C-5) | Deactivating |
| Ethyl (-C₂H₅) | Weak Electron-Donating | Negligible on benzene ring | Weakly Activating |
Nucleophilic Reactions and Derivatization Strategies
The structure of this compound offers several avenues for nucleophilic reactions and further derivatization, primarily involving the nitrogen atom of the indoline ring and the nitro group.
N-Alkylation and N-Functionalization Processes
The secondary amine in the indoline ring is nucleophilic and can readily undergo reactions with various electrophiles.
N-Alkylation: This process involves the reaction of the indoline with alkyl halides or other alkylating agents to form N-alkylated products. The reaction typically proceeds via an SN2 mechanism. Iron-catalyzed N-alkylation of indolines using alcohols as alkylating agents represents a more sustainable "borrowing-hydrogen" methodology. nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. This is a common strategy to protect the nitrogen atom or to introduce new functional groups.
N-Arylation: The nitrogen can also be functionalized with aryl groups through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.
These functionalization processes are crucial for modifying the compound's properties and for building more complex molecular architectures. nih.gov
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | N-Alkyl-indoline |
| N-Acylation | Acyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-Acyl-indoline |
| N-Arylation | Aryl Halide, Palladium Catalyst, Base | N-Aryl-indoline |
Reactions Involving the Nitro Group
The nitro group is a versatile functional group that can undergo several important transformations.
Reduction to an Amine: The most common and synthetically useful reaction of the nitro group is its reduction to a primary amine (-NH₂). This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic solution (e.g., Sn/HCl, Fe/HCl). The resulting 3-ethyl-2,3-dihydro-1H-indol-7-amine is a valuable intermediate for the synthesis of other derivatives, for instance, through diazotization followed by substitution reactions.
Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to a hydroxylamine (B1172632) (-NHOH) or a nitroso (-NO) compound.
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. While less common for carbocyclic rings compared to electron-deficient heterocycles, under forcing conditions, a nucleophile could potentially displace a leaving group located at a position activated by the nitro group.
Ring-Opening and Rearrangement Mechanisms
While the 2,3-dihydro-1H-indole ring is generally stable, certain conditions can promote ring-opening or rearrangement reactions.
Oxidative Ring-Opening: Strong oxidizing agents can cleave the bonds within the heterocyclic ring, though such reactions are often not selective and can lead to degradation of the molecule.
Rearrangements: Rearrangements involving the indoline skeleton are not common under typical laboratory conditions. However, specific functional groups can facilitate such processes. For instance, the reduction of the nitro group to a hydroxylamine could potentially be followed by an acid-catalyzed Bamberger-type rearrangement, which typically involves the rearrangement of N-phenylhydroxylamines to aminophenols. nih.gov Another known rearrangement involves the conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, although this applies to an indole (B1671886) rather than a dihydroindole and involves a different substituent pattern. nih.gov Ring-opening of indoles to form other heterocyclic systems like 1H-pyrazoles has also been documented. figshare.com
These ring-opening and rearrangement reactions are highly dependent on the specific substrates and reaction conditions and are less predictable than the functional group transformations discussed previously.
Lack of Specific Research Data on this compound Hinders Detailed Analysis of Chemical Transformations
Initial comprehensive searches for scientific literature and data pertaining to the chemical compound this compound have yielded insufficient specific information to construct a detailed article on its reaction mechanisms and chemical transformations as outlined. The existing body of research focuses on related but structurally distinct molecules, such as various substituted 3-nitroindoles and other indole derivatives.
While the provided outline requests a focused analysis on the oxidation and reduction chemistry of the dihydroindole core and proposed mechanistic pathways for novel transformations of this compound, the scientific literature does not appear to contain specific studies on this particular compound. The available research on related compounds, though extensive, cannot be directly extrapolated to this compound without risking scientific inaccuracy.
Therefore, a detailed and scientifically rigorous article strictly adhering to the requested outline for this compound cannot be generated at this time due to the absence of specific research findings for this molecule. Further research on this specific compound would be required to provide the detailed analysis requested.
To proceed with a similar topic, it would be necessary to broaden the scope to more extensively studied related compounds, such as the general class of 7-nitroindoles or other substituted dihydroindoles, for which a more substantial body of scientific literature is available.
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 3-ethyl-7-nitro-2,3-dihydro-1H-indole, a comprehensive analysis using various NMR techniques is essential for unambiguous structure elucidation.
Comprehensive ¹H NMR Spectral Analysis
The protons on the aromatic ring are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The electron-withdrawing nitro group at the C7 position would significantly deshield the adjacent protons. The protons of the dihydroindole ring (at C2 and C3) would resonate in the aliphatic region. The methine proton at C3, being adjacent to the ethyl group, would likely appear as a multiplet. The methylene (B1212753) protons at C2 would also exhibit complex splitting patterns due to coupling with the C3 proton and potentially the N-H proton. The ethyl group protons would present as a characteristic quartet for the methylene group and a triplet for the methyl group.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | Downfield | d | ortho |
| H-5 | Mid-aromatic | t | ortho, meta |
| H-6 | Downfield | d | meta |
| H-2 | Aliphatic | m | geminal, vicinal |
| H-3 | Aliphatic | m | vicinal |
| -CH₂- (ethyl) | Aliphatic | q | vicinal |
| -CH₃ (ethyl) | Aliphatic | t | vicinal |
| N-H | Variable | br s | - |
Detailed ¹³C NMR Spectral Analysis
Similar to the proton NMR data, specific ¹³C NMR data for this compound is not available in the public domain. However, based on the analysis of related indole (B1671886) derivatives, a predictive assignment of the carbon signals can be made.
The aromatic carbons would resonate in the range of δ 110-150 ppm. The carbon atom attached to the nitro group (C7) is expected to be significantly deshielded. The carbons of the dihydroindole ring (C2 and C3) and the ethyl group would appear in the upfield aliphatic region. The presence of the ethyl group would be confirmed by signals corresponding to a methylene and a methyl carbon.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | Upfield |
| C-3 | Upfield |
| C-3a | Downfield |
| C-4 | Aromatic |
| C-5 | Aromatic |
| C-6 | Aromatic |
| C-7 | Downfield (deshielded by NO₂) |
| C-7a | Downfield |
| -CH₂- (ethyl) | Upfield |
| -CH₃ (ethyl) | Upfield |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons, between the protons on the dihydroindole ring, and within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between protons and their attached carbons. This would be crucial for assigning the carbon signals based on the already assigned proton signals.
Stereochemical Assignment via NMR Data
The C3 position of this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The relative stereochemistry of diastereomers, if applicable in more complex derivatives, can often be determined using Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY. These experiments detect through-space interactions between protons that are close to each other, which can help in assigning their relative spatial arrangement. For a single stereocenter, NMR in the presence of a chiral shift reagent could be used to distinguish between the enantiomers.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the compound. The molecular formula of this compound is C₁₀H₁₂N₂O₂. The exact mass can be calculated based on the most abundant isotopes of each element.
Interactive Data Table: Predicted HRMS Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 193.0972 |
| [M+Na]⁺ | 215.0791 |
| [M+K]⁺ | 231.0531 |
Experimental determination of the m/z value of the molecular ion peak with high precision and its comparison with the calculated exact mass would confirm the elemental composition of this compound.
Fragmentation Pathway Analysis in Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which provides information about the molecular weight and structure of a compound. In the analysis of this compound, techniques such as electrospray ionization (ESI) or electron impact (EI) are employed to ionize the molecule. The resulting molecular ion is then subjected to fragmentation, and the pattern of fragment ions provides a roadmap to the molecule's structure.
The fragmentation of indole derivatives is often characterized by specific cleavage patterns. scirp.org For this compound, the fragmentation pathway is expected to involve several key steps. A primary fragmentation event would likely be the loss of the nitro group (NO₂) or a nitro radical (•NO₂). Another significant fragmentation would involve the cleavage of the ethyl group at the C3 position. The stability of the indole ring system means that fragmentation often involves the substituents before the ring itself breaks apart. scirp.org The analysis of these fragmentation patterns is crucial for the structural confirmation of synthesized indole derivatives. scirp.orgresearchgate.net
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss | Significance |
| [M - NO₂]⁺ | Loss of the nitro group | Confirms the presence of the nitro substituent. |
| [M - C₂H₅]⁺ | Loss of the ethyl group | Confirms the presence and location of the ethyl substituent. |
| [M - H]⁺ | Loss of a hydrogen radical | A common fragmentation in mass spectrometry. |
| Further Fragments | Cleavage of the dihydro-indole ring | Provides detailed structural information. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. Each functional group has a characteristic absorption range.
For this compound, the IR spectrum would display several key absorption bands that confirm its structure. The presence of the nitro group (NO₂) is typically identified by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The N-H bond of the indole amine will show a characteristic stretching vibration, while the C-H bonds of the ethyl group and the aromatic ring will also have distinct absorption peaks.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
| N-H (Indole) | Stretch | 3300 - 3500 | nih.gov |
| C-H (Aromatic) | Stretch | 3000 - 3100 | mdpi.com |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | nih.gov |
| C=C (Aromatic) | Stretch | 1450 - 1600 | mdpi.com |
| N=O (Nitro) | Asymmetric Stretch | 1500 - 1570 | nih.govmdpi.com |
| N=O (Nitro) | Symmetric Stretch | 1300 - 1370 | nih.govmdpi.com |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional structure of a molecule in its crystalline form. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the exact positions of atoms, bond lengths, and bond angles.
Chromatographic Methods for Purity Assessment and Isolation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of synthesized compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the analysis and purification of organic compounds. For this compound, a reversed-phase HPLC method, likely using a C18 stationary phase, would be employed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient to ensure good separation. mdpi.com
When coupled with a mass spectrometer (LC-MS), this technique becomes even more powerful. chromatographyonline.com LC-MS not only separates the compound from impurities but also provides mass information for each eluted peak, allowing for confident identification and purity assessment. chromatographyonline.combldpharm.com This is particularly useful for analyzing complex reaction mixtures and identifying byproducts. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for compounds that are volatile and thermally stable. While some indole derivatives can be analyzed directly, others may require derivatization to increase their volatility. The analysis of a reaction mixture by GC-MS can help in the identification of volatile products and intermediates. mdpi.com The resulting mass spectrum for each separated component provides detailed structural information, aiding in its identification. amazonaws.com
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for a larger-scale separation. nih.gov For this compound, a silica (B1680970) gel plate would be used as the stationary phase, and a mixture of nonpolar and polar solvents, such as petroleum ether and ethyl acetate, would serve as the mobile phase (eluent). pku.edu.cn The retention factor (Rf) value is a key parameter obtained from TLC. nih.gov
Flash column chromatography is the standard method for purifying chemical compounds on a preparative scale. pku.edu.cnresearchgate.net Based on the solvent system optimized by TLC, the crude product containing this compound is loaded onto a column packed with silica gel. rochester.edu The chosen eluent is then passed through the column, separating the desired compound from starting materials, reagents, and byproducts. pku.edu.cn
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule.
Geometry Optimization and Conformational Analysis (DFT)
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the one with the minimum energy. For 3-ethyl-7-nitro-2,3-dihydro-1H-indole, this would involve considering the different possible conformations of the ethyl group and the puckering of the dihydroindole ring. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative and not from actual calculations.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-N (indole) | 1.38 | C-N-C (indole) | 109.5 |
| C-C (ethyl) | 1.54 | N-C-C (nitro) | 118.0 |
| N-O (nitro) | 1.22 | O-N-O (nitro) | 124.0 |
Conformational analysis would further explore the energy landscape to identify different stable conformers and the energy barriers between them, which is crucial for understanding the molecule's flexibility and dynamics.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nitro group would be expected to lower the energies of both the HOMO and LUMO, influencing its electronic properties.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not from actual calculations.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.1 |
| HOMO-LUMO Gap | 4.4 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red or yellow areas signify electron-rich regions (nucleophilic sites), which are prone to electrophilic attack, while blue areas indicate electron-poor regions (electrophilic sites), susceptible to nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the nitro group, while positive potential would be located around the hydrogen atoms of the amine and the aromatic ring.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of atoms, and the extent of electron delocalization from the indole (B1671886) ring to the nitro group.
Global Reactivity Descriptors (Hardness, Softness, Electronegativity, Electrophilicity)
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These parameters are calculated using the energies of the frontier orbitals and are valuable for comparing the reactivity of different molecules.
Table 3: Hypothetical Global Reactivity Descriptors for this compound (Note: This data is illustrative and not from actual calculations.)
| Descriptor | Value (eV) |
| Electronegativity (χ) | 4.3 |
| Chemical Hardness (η) | 2.2 |
| Chemical Softness (S) | 0.45 |
| Electrophilicity Index (ω) | 4.2 |
Molecular Dynamics Simulations
of this compound
Following a comprehensive search of available scientific literature, it has been determined that there are no specific computational or theoretical research studies published that focus solely on the chemical compound "this compound." As a result, detailed research findings, data tables, and specific analyses pertaining to its in silico predicted spectroscopic properties, structure-activity relationships, molecular docking, or non-linear optical properties are not available.
The execution of targeted searches for scholarly articles and data on this specific molecule across various scientific databases yielded no results for the following topics:
Non-Linear Optical (NLO) Properties and Optoelectronic Applications:The scientific literature does not contain any theoretical investigations into the non-linear optical properties or potential optoelectronic applications of this specific indole derivative.
Therefore, it is not possible to provide the detailed, data-rich article as requested in the prompt's outline due to the absence of foundational research on this compound.
Mechanistic Investigations of Biological Activity in Vitro and Preclinical Models
Exploration of Molecular Targets and Pathways
The indole (B1671886) nucleus and its derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, and can modulate key signaling pathways involved in various pathologies. chula.ac.thresearchgate.net
Enzyme Inhibition Studies (e.g., COX-2, Kinases, Topoisomerases, Tryptophan Synthase)
Cyclooxygenase-2 (COX-2) Inhibition
The indole ring is a foundational component of several anti-inflammatory agents, most notably indomethacin, which inhibits cyclooxygenase (COX) enzymes. nih.govnih.gov Research has focused on designing indole derivatives that selectively inhibit COX-2, the inducible isoform associated with inflammation and pain, to minimize the gastrointestinal side effects linked to COX-1 inhibition. nih.govrsc.org For instance, a series of synthesized 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives showed significant anti-inflammatory activity, with some compounds exhibiting selective COX-2 inhibition. nih.gov Docking studies have revealed that such indole-based compounds can fit into the COX-2 active site, forming key hydrogen bonds with residues like Tyr355 and Arg120, similar to known inhibitors. nih.gov
Kinase Inhibition
The indole scaffold is a versatile pharmacophore for designing kinase inhibitors, a critical class of anticancer drugs. nih.govbenthamdirect.comresearchgate.net Numerous indole derivatives have been developed to target a wide range of kinases, including receptor tyrosine kinases like VEGFR and PDGFR, as well as intracellular kinases such as CDK, AKT, and PI3K, thereby inhibiting cancer cell proliferation. benthamdirect.comresearchgate.netresearchgate.net Sunitinib, a clinically approved anticancer drug, features an indolin-2-one core and functions by inhibiting multiple receptor tyrosine kinases. researchgate.netnih.govrsc.org The development of various substituted indoles as inhibitors of kinases like EGFR, VEGFR, and CDK2 highlights the importance of this scaffold in cancer therapy. researchgate.netresearchgate.netnih.gov
Topoisomerase Inhibition
Human DNA topoisomerases are crucial enzymes for DNA replication and are validated targets for anticancer drugs. acs.orgnih.gov Certain indole derivatives have demonstrated the ability to inhibit these enzymes. A study on a series of 3-methyl-2-phenyl-1H-indoles revealed potent antiproliferative activity correlated with the inhibition of human DNA topoisomerase IIα (Topo IIα). acs.orgacs.org The most active compounds in this series inhibited the relaxation of supercoiled DNA by the enzyme at micromolar concentrations. acs.org Further studies on indole derivatives of ursolic acid also identified compounds that significantly inhibit Topo IIα activity, suggesting this as a viable mechanism for their anticancer effects. nih.gov
Tryptophan Synthase
Tryptophan synthase is a well-studied enzyme in the biosynthesis of the essential amino acid L-tryptophan. It catalyzes the reaction between indole and serine. While it is a critical enzyme, it is more commonly associated with the biocatalytic synthesis of tryptophan analogues rather than being a primary target for inhibition by indole derivatives in a therapeutic context.
Receptor Binding Affinity Studies (e.g., Melatonin (B1676174) Receptors)
The 2,3-dihydroindole (indoline) structure is a key feature in ligands designed for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms. mdpi.comnih.govnih.gov The synthesis of 2,3-dihydroindole derivatives as analogues of melatonin has been a strategy to develop new compounds with potential neuroprotective properties. mdpi.comnih.gov For example, a series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues was prepared to investigate the binding pocket of the MT2 receptor. nih.gov One derivative bearing an unsubstituted indoline (B122111) moiety showed excellent binding affinity and selectivity for the MT2 subtype, with a Ki value of 1 nM, acting as a competitive antagonist. nih.gov This demonstrates that the dihydroindole core is well-tolerated and can be modified to achieve high affinity and selectivity for specific receptor subtypes.
Protein-Protein Interaction Modulation
Modulating protein-protein interactions (PPIs) is an emerging strategy in drug discovery for targeting pathways previously considered "undruggable." The indole scaffold, with its ability to be readily functionalized, serves as a valuable starting point for designing molecules that can mimic key amino acid residues (like tryptophan) at PPI interfaces. While specific studies on 3-ethyl-7-nitro-2,3-dihydro-1H-indole as a PPI modulator are not available, the general principle is well-established in the field.
Cellular Mechanisms of Action
The potential therapeutic effects of indole derivatives, particularly in oncology, are often realized through their impact on fundamental cellular processes such as cell proliferation and programmed cell death (apoptosis).
Antiproliferative Effects on Cancer Cell Lines (In Vitro)
The indole nucleus is a common feature in a vast number of compounds with demonstrated antiproliferative activity against various human cancer cell lines. nih.govresearchgate.netnih.gov The substitution pattern on the indole ring significantly influences the potency and selectivity of these effects. Studies on substituted 5-nitroindole (B16589) derivatives have shown broad-spectrum anticancer activities. researchgate.netnih.gov For example, certain pyrrolidine-substituted 5-nitroindoles inhibited the proliferation of HeLa cells with IC50 values in the low micromolar range. nih.gov Similarly, a series of 3-methyl-2-phenyl-1H-indoles exhibited significant growth inhibition against HeLa (cervical cancer), A2780 (ovarian cancer), and MSTO-211H (mesothelioma) cell lines, with the most potent compounds having GI50 values below 5 μM. acs.orgacs.org
The table below presents data for exemplary indole derivatives, illustrating the antiproliferative activities reported for compounds related to the this compound scaffold.
| Compound Class | Exemplary Compound | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| 3-Methyl-2-phenyl-1H-indoles | Compound 32 | A2780 (ovarian) | GI50 | 2.0 | acs.org |
| 3-Methyl-2-phenyl-1H-indoles | Compound 33 | HeLa (cervical) | GI50 | 3.5 | acs.org |
| Indole-Aryl-Amides | Compound 2 | MCF7 (breast) | IC50 | 0.81 | nih.gov |
| Indole-Aryl-Amides | Compound 2 | PC3 (prostate) | IC50 | 2.13 | nih.gov |
| 5-Nitroindole Derivatives | Compound 5 | HeLa (cervical) | IC50 | 5.08 | nih.gov |
| 5-Nitroindole Derivatives | Compound 7 | HeLa (cervical) | IC50 | 5.89 | nih.gov |
Induction of Apoptosis in Cellular Models
A key mechanism for the anticancer activity of many compounds is the induction of apoptosis. Nitroaromatic compounds have been shown to trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.gov One study on a novel nitroaromatic compound, N-(2-butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide (NBCN), found that it induced apoptosis in HL60 leukemia cells by increasing intracellular ROS, reducing mitochondrial membrane potential, and activating caspases 3 and 9. nih.gov
Indole derivatives have also been directly implicated in apoptosis induction. Mechanistic studies on a potent 3-methyl-2-phenyl-1H-indole derivative demonstrated its ability to induce apoptosis. acs.orgacs.org Similarly, novel indole derivatives of ursolic acid were found to elevate intracellular ROS levels, decrease mitochondrial membrane potential, and ultimately lead to apoptosis in SMMC-7721 liver cancer cells, consistent with their role as Topoisomerase II inhibitors. nih.gov
Anti-mycobacterial Mechanisms (In Vitro)
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutic agents. Indole-based compounds, including various substituted indoles, have demonstrated promising anti-mycobacterial properties in vitro. For instance, a series of 3-triazeneindoles have shown significant activity against Mycobacterium tuberculosis H37Rv, isoniazid-resistant strains, and Mycobacterium avium. nih.gov The anti-mycobacterial efficacy of these compounds is thought to be influenced by their ability to penetrate the mycobacterial cell wall.
The introduction of hydrophobic groups, such as an octyl residue, to the indole nucleus has been shown to enhance the performance of 3-triazeneindoles against intracellular M. tuberculosis. This suggests that increased lipophilicity may facilitate the transport of the compound across the host cell membrane to target the bacteria residing within. nih.gov While the precise molecular targets are not fully elucidated for all indole derivatives, some compounds in this class are known to interfere with essential cellular processes in mycobacteria.
Neuroprotective Mechanisms in Neuronal Models (In Vitro)
Indole derivatives are of significant interest in the field of neuropharmacology due to their structural resemblance to endogenous neurochemicals like serotonin. Various indole-based compounds have been investigated for their potential to protect neurons from damage in in vitro models of neurodegenerative diseases. nih.gov
One of the key mechanisms underlying the neuroprotective effects of some indole derivatives is the modulation of oxidative stress and inflammatory pathways. For example, novel indole-based carboxamide derivatives have been shown to exert neuroprotective effects by upregulating the expression of SIRT3, a crucial protein for detoxifying reactive oxygen species (ROS). nih.gov These compounds were found to increase the expression of antioxidant enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase, thereby reducing ROS levels and downregulating lactate (B86563) dehydrogenase, an indicator of cell damage. nih.gov Furthermore, indole-3-propionic acid and melatonin, both containing the indole scaffold, are recognized for their significant neuroprotective properties, which are attributed to their antioxidant and anti-inflammatory activities. nih.gov
Antioxidant Mechanisms (In Vitro)
The antioxidant capacity of indole derivatives has been a subject of numerous in vitro studies. The indole nucleus itself is known to be an effective scavenger of free radicals. The mechanism of action is often attributed to the ability of the indole ring to donate a hydrogen atom or an electron. nih.gov
Studies on C-3 substituted indole derivatives have provided insights into their antioxidant mechanisms. The presence of an unsubstituted nitrogen atom in the indole ring is considered important for the antioxidant activity. nih.gov The process of quenching free radicals can occur through a single electron transfer (SET) mechanism, where the nitrogen atom donates an electron, or through a hydrogen atom transfer (HAT) mechanism from the N-H group, leading to the formation of a resonance-stabilized indolyl radical. nih.gov Additionally, some indole derivatives exhibit antioxidant effects by chelating transition metal ions like Fe2+, which can catalyze the formation of free radicals. nih.gov
Structure-Activity Relationships (SAR) Based on Biological Data
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring.
Impact of Substituent Modifications on Molecular Activity
The substituent at the C-3 position of the indole ring plays a critical role in determining the antioxidant activity. For instance, in a study of gramine (B1672134) (3-(dimethylaminomethyl)indole) derivatives, the introduction of a pyrrolidinedithiocarbamate moiety at the C-3 position resulted in a potent radical scavenger and a reducer of Fe3+ to Fe2+. nih.gov Conversely, the introduction of an imidazole (B134444) ring at this position enhanced the Fe2+ chelating activity. nih.gov
In the context of anti-mycobacterial activity, modifications that increase the lipophilicity of the molecule, such as the addition of long alkyl chains, have been shown to improve activity against intracellular mycobacteria. nih.gov
The following table summarizes the general impact of substituent modifications on the biological activity of indole derivatives based on available literature for related compounds.
| Position of Substitution | Type of Substituent | Impact on Biological Activity |
| C-3 | Pyrrolidinedithiocarbamate | Increased radical scavenging and reducing activity |
| C-3 | Imidazole ring | Enhanced Fe2+ chelating activity |
| Indole Nucleus | Long alkyl chains (e.g., octyl) | Improved anti-mycobacterial activity against intracellular strains |
Quantitative Structure-Activity Relationships (QSAR)
These studies often employ computational methods to correlate physicochemical properties (descriptors) of the molecules with their observed activities. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been used to analyze the structural requirements for the antitumor activity of marine indole alkaloids. nih.gov Such models can help identify key steric and electronic features that are crucial for bioactivity.
For a more precise understanding of the SAR and QSAR of this compound, further experimental studies on this specific compound and its close analogs are necessary.
Applications in Chemical Sciences and Beyond
Utilization as Chemical Probes for Biological Systems
The 7-nitroindoline (B34716) core structure is particularly valuable in the design of chemical probes, specifically as photolabile protecting groups, often referred to as "caged" compounds. nih.govutep.edu These molecules are designed to release a biologically active species upon irradiation with light, allowing for precise spatial and temporal control over biological processes. The photolytic properties of N-acyl-7-nitroindolines make them effective for the light-induced release of compounds such as neuroactive amino acids. nih.gov This "uncaging" can be triggered by one-photon or two-photon absorption, the latter offering greater spatial resolution. nih.govutep.edu
The general mechanism involves the N-acylated 7-nitroindoline derivative which, upon photolysis, releases the carboxylic acid and generates a 7-nitrosoindoline byproduct. This strategy has been employed in various biological studies to investigate the function of signaling molecules and other bioactive compounds with high precision. While direct studies on 3-ethyl-7-nitro-2,3-dihydro-1H-indole as a chemical probe are not extensively documented, its 7-nitroindoline framework suggests its potential as a precursor for the development of novel caged compounds. The ethyl group at the 3-position could influence the photophysical properties and the kinetics of release of the caged molecule.
Table 1: Examples of 7-Nitroindoline-Based Photochemical Tools
| 7-Nitroindoline Derivative Class | Application | Released Molecule Example | Reference |
| N-Acyl-7-nitroindolines | Caged compounds for biological systems | Neuroactive amino acids | nih.gov |
| 7-Nitroindoline-based photolabile linkers | Solid-phase synthesis | Linear and cyclic amides | nih.gov |
| 7-Nitroindoline-S-thiocarbamates | Photoreactive compounds | Thiols | nih.gov |
Role as Precursors and Building Blocks in Organic Synthesis
Nitroindoles and their derivatives are recognized as important intermediates and versatile building blocks in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the indole (B1671886) ring, enabling a variety of chemical transformations. 3-Nitroindoles, for instance, are valuable precursors for the synthesis of other functionalized indole derivatives. nih.gov The reduction of the nitro group to an amine provides a handle for further functionalization, such as the construction of more complex heterocyclic systems.
While specific synthetic applications of this compound are not widely reported, its structure suggests several potential uses as a synthetic intermediate. The dihydroindole (indoline) core is a common feature in many natural products and pharmacologically active compounds. rsc.org The presence of the nitro group at the 7-position allows for its conversion to an amino group, which can then be used to build fused ring systems or to introduce other substituents. The ethyl group at the 3-position adds a specific steric and electronic feature that can be exploited in the synthesis of targeted molecules. The general reactivity of nitro compounds as building blocks for pharmaceutically relevant substances is well-established. nih.govresearchgate.net
Contributions to Materials Science
The unique photophysical and electronic properties of indole derivatives have led to their investigation in the field of materials science.
Indole-containing compounds have been explored for their potential in organic electronic materials, such as organic light-emitting diodes (OLEDs) and photorefractive materials. The electron-rich nature of the indole ring system makes it a suitable component in the design of charge-transporting materials. The introduction of substituents can modulate the electronic properties of the indole core, tuning it for specific applications.
Research into 7-nitroindoline-S-thiocarbamates has suggested their potential utility in materials science for applications such as micropatterning and photolithography. nih.gov This is due to their ability to undergo photolytic cleavage, which can be controlled spatially. Although direct research on this compound in organic electronic materials has not been found, the photochemical properties of the 7-nitroindoline scaffold indicate a potential avenue for the development of photoresponsive materials.
The chromophoric properties of nitroaromatic compounds are well-known. The nitro group, being a strong electron-withdrawing group, can act as an acceptor in donor-acceptor type chromophores, often leading to compounds with significant color. The indole nucleus can act as an electron donor. The combination of these features in a single molecule can give rise to intramolecular charge transfer (ICT) bands in the visible region of the electromagnetic spectrum, making them suitable for use as dyes and pigments.
While there is no specific literature detailing the use of this compound as a dye or pigment, the fundamental structure possesses the necessary components of a chromophore. The color and photophysical properties would be dependent on the electronic transitions within the molecule, which could be investigated through spectroscopic studies.
Catalytic Applications
The use of indole derivatives as ligands for transition metal catalysts is an active area of research. The nitrogen atom in the indole ring can coordinate to metal centers, and the substituents on the ring can be modified to tune the steric and electronic properties of the resulting metal complex. This can influence the activity and selectivity of the catalyst in various organic transformations.
There is currently no available scientific literature that describes the use of this compound in catalytic applications, either as a catalyst itself or as a ligand in a catalytic system.
Agrochemical Applications (Mechanistic and Design Aspects)
The indole core is present in a number of compounds with agrochemical applications, including plant growth regulators (e.g., indole-3-acetic acid) and pesticides. The biological activity of these compounds is often related to their ability to interact with specific biochemical pathways in plants, insects, or fungi. The design of new agrochemicals often involves the synthesis and screening of libraries of compounds containing privileged scaffolds like indole.
There is no specific information in the scientific literature regarding the application of this compound in the field of agrochemicals. The evaluation of its potential in this area would require screening for various biological activities, such as herbicidal, insecticidal, or fungicidal properties.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Routes
A primary challenge in advancing the study of 3-ethyl-7-nitro-2,3-dihydro-1H-indole is the development of robust, efficient, and scalable synthetic methodologies. Traditional synthetic routes for nitroindoles and their derivatives often suffer from significant drawbacks. For instance, methods relying on strong acids like nitric acid pose environmental and safety hazards, can lead to poor functional group compatibility, and often result in low yields. nih.gov Therefore, future research must prioritize greener and more effective synthetic strategies.
Key areas for development include:
Non-acidic and Non-metallic Conditions: Pioneering work has demonstrated the regioselective synthesis of 3-nitroindoles using ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride, completely avoiding the use of strong acids or metals. nih.gov Adapting such mild and environmentally friendly protocols for the synthesis of 7-nitroindoline (B34716) derivatives, including the target compound, would be a significant advancement.
Continuous Flow Synthesis: The application of continuous flow technology, such as the H-cube system, has been shown to dramatically shorten reaction times for the preparation of indole-2-carboxylic acid ethyl esters via reductive cyclization. acs.org Implementing continuous flow hydrogenation for the synthesis of the dihydro-indole (indoline) ring system from a corresponding nitro-indole precursor could offer enhanced control, safety, and scalability.
Catalytic Reductive Cyclization: Palladium-catalyzed reductive cyclization is a powerful tool for constructing indole (B1671886) ring systems from dinitro precursors. nih.gov Exploring similar catalytic systems for the selective reduction and cyclization to form the 7-nitroindoline scaffold could provide a direct and atom-economical route.
Flexible Multi-component Reactions: Innovative multi-component reactions (MCRs) are being developed to assemble complex indole scaffolds from simple, inexpensive starting materials in a single pot, often avoiding metal catalysts and harsh conditions. rug.nl Designing an MCR that incorporates the ethyl and nitro functionalities at the desired positions would represent a highly efficient approach.
Overcoming the challenge of producing this compound and its derivatives in high yield and purity without resorting to costly purification methods like flash chromatography is essential for enabling large-scale production for further biological and material science studies. acs.org
Deeper Elucidation of Reaction Mechanisms
A thorough understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The reactivity of nitro-indoles is complex, involving potential dearomatization processes and unique electrophilic behavior. researchgate.net
Future mechanistic studies should focus on:
Identifying Key Intermediates: Research on related compounds has proposed various reactive intermediates, such as nitrosoarenes in the Bartoli indole synthesis wikipedia.org and spirocyclic intermediates in the conversion of 3-(2-nitroethyl)-1H-indoles. researchgate.net Detailed experimental and spectroscopic studies are needed to isolate or trap analogous intermediates in the formation and reactions of 7-nitroindolines.
Mapping Transition States: The regioselectivity of nitration and other functionalizations is determined by the energy of the reaction transition states. For example, the highly regioselective nitration of N-Boc indole is believed to proceed through a four-membered ring transition state. nih.gov Future work should employ kinetic studies and computational chemistry to map the energy landscapes of competing reaction pathways, providing a rational basis for controlling product outcomes.
Understanding Rearrangements: The indole scaffold is susceptible to various rearrangements. A deeper mechanistic understanding of potential molecular shifts, such as the nih.govnih.gov-sigmatropic rearrangement noted in the Bartoli synthesis, is necessary to predict and control the formation of desired isomers and avoid unwanted byproducts. wikipedia.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has emerged as an indispensable tool for accelerating chemical research. mdpi.com For this compound, advanced computational modeling offers a path to predict its properties and reactivity, thereby guiding experimental efforts.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations can be used to determine optimized molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and thermodynamic stability. nih.gov These parameters provide insight into the molecule's potential reactivity and are foundational for structure-activity relationship studies.
Reaction Pathway and Transition State Analysis: As mentioned, computational modeling is vital for elucidating reaction mechanisms. By calculating the free energies of intermediates and transition states, researchers can predict the most favorable reaction pathways and understand the origins of regioselectivity. nih.govnih.gov
Predictive Modeling of Properties: Computational tools can predict key physicochemical properties, such as lipophilicity (LogD), which is crucial for drug design. mdpi.com Furthermore, models can be developed to predict biological activity and potential toxicity, allowing for the in silico screening of virtual libraries of analogs before committing to synthetic work.
The table below summarizes key computational methods and their applications in the context of nitroindole research.
| Computational Method | Application | Research Focus |
| Density Functional Theory (DFT) | Calculate electronic structure, HOMO-LUMO gap, molecular electrostatic potential. | Predict stability, reactivity, and intermolecular interactions. nih.gov |
| Quantum Mechanics (QM) | Model reaction pathways, calculate transition state energies. | Elucidate reaction mechanisms and predict product regioselectivity. nih.gov |
| Molecular Docking | Simulate binding of the molecule to biological targets (e.g., proteins, DNA). | Predict binding affinity and mode of action, guiding drug design. researchgate.netfrontiersin.org |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of the molecule and its complexes over time. | Assess conformational stability and flexibility of ligand-receptor interactions. nih.gov |
Exploration of New Biological Targets and Mechanistic Pathways
The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.gov The addition of a nitro group can confer a range of biological activities, including antimicrobial and anticancer effects, often through mechanisms involving bioreduction in hypoxic environments typical of tumors or certain microbial infections. mdpi.comresearchgate.net
Future research should systematically explore the therapeutic potential of this compound by:
Screening Against Diverse Targets: The compound and its derivatives should be evaluated against a wide array of biological targets. Based on the activities of related indole structures, promising targets include protein kinases (e.g., EGFR, BRAF, VEGFR) nih.gov, enzymes involved in inflammatory pathways (e.g., 5-LOX, sEH) acs.org, and G-quadruplex DNA, particularly the c-Myc promoter, which is relevant in oncology. nih.govresearchgate.net
Investigating Hypoxia-Activated Prodrug Potential: Nitroaromatic compounds are well-known hypoxia-activated prodrugs. mdpi.commdpi.com It is critical to investigate whether this compound can be selectively reduced by nitroreductase enzymes under hypoxic conditions to release a cytotoxic agent, a mechanism with significant potential in cancer therapy.
Elucidating Mechanisms of Action: Once biological activity is identified, detailed mechanistic studies are required. This includes identifying the specific molecular interactions responsible for the effect (e.g., enzyme inhibition, DNA binding) and understanding the downstream cellular consequences, such as cell cycle arrest or the induction of reactive oxygen species. nih.gov
Design and Synthesis of Analogs for Enhanced Selectivity and Potency (Molecular Level)
Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound into a viable drug candidate. frontiersin.org For this compound, a systematic analoging program is a critical next step.
Key strategies for analog design include:
Modification of the Ethyl Group: Varying the length and branching of the alkyl chain at the C3 position can influence steric interactions and lipophilicity, potentially improving binding affinity and pharmacokinetic properties.
Substitution on the Aromatic Ring: Introducing additional substituents (e.g., halogens, methoxy (B1213986) groups) on the benzene (B151609) ring can modulate electronic properties and provide new interaction points with biological targets.
Derivatization of the Indoline (B122111) Nitrogen: Acylation or alkylation of the N1 position provides a straightforward handle for attaching different functional groups, which has been shown to be a successful strategy for modulating the activity of other indoline-based inhibitors. acs.org
The table below outlines a hypothetical SAR study based on modifications to the core scaffold.
| Position of Modification | Example Functional Group | Potential Impact |
| C3 (Ethyl group) | Isopropyl, Cyclopropyl, Phenyl | Modify steric bulk and lipophilicity to probe binding pocket. |
| C5 | Fluoro, Chloro, Methoxy | Alter electronic properties and metabolic stability. |
| N1 | Benzyl, Acetyl, Carbamoyl | Introduce vectors for additional target interactions or improve solubility. |
Research has shown that even subtle changes, such as modifying an ethyl group to a methyl or hydrogen, can have a significant impact on biological potency, underscoring the importance of detailed SAR exploration. nih.gov
Integration of Synthetic, Analytical, and Computational Methodologies
The most rapid and insightful progress will be achieved through a tightly integrated approach that combines synthetic chemistry, modern analytical techniques, and computational modeling. nih.gov This synergistic strategy allows for a continuous feedback loop where computational predictions guide synthetic efforts, and analytical data from experimental results are used to refine and validate the computational models.
A successful integrated workflow would involve:
Computational Design: Using molecular docking and predictive SAR models to design a virtual library of promising analogs. researchgate.net
Efficient Synthesis: Employing novel and efficient synthetic routes (as discussed in 8.1) to create the prioritized compounds. nih.govacs.org
Thorough Analysis: Characterizing the synthesized compounds using advanced analytical techniques (e.g., NMR, MS) and evaluating their biological activity through in vitro and cell-based assays. nih.gov
Model Refinement: Feeding the experimental results back into the computational models to improve their predictive accuracy for the next cycle of design and synthesis.
This integrated approach has proven highly effective in diverse areas, from developing enzyme inhibitors to designing materials, and represents the future of rational molecular design. acs.orgnih.gov
Q & A
Q. What are the established synthetic routes for preparing 3-ethyl-7-nitro-2,3-dihydro-1H-indole, and how can reaction yields be optimized?
- Methodological Answer: A common approach involves nitration of a pre-functionalized indoline derivative. For example, nitration of 2,3-dihydro-1H-indole precursors using potassium nitrate (KNO₃) in concentrated sulfuric acid at 0°C, followed by regioselective alkylation with ethyl groups (e.g., via Friedel-Crafts alkylation). Evidence from similar compounds shows that yields (~32%) can be improved by optimizing stoichiometry, temperature, and purification via column chromatography . Reductive amination or catalytic hydrogenation (e.g., using Pd/C and H₂) may stabilize intermediates .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. For dihydroindole derivatives, key parameters include dihedral angles between aromatic rings (e.g., ~88° for sulfonyl-bound phenyl rings) and intramolecular hydrogen bonds (e.g., C–H⋯O interactions forming S(6) motifs). Refinement programs like SHELXL are critical for resolving torsional distortions and verifying sp² hybridization at nitrogen atoms .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as twin refinement or disordered structures, for nitro-substituted dihydroindoles?
- Methodological Answer: Inversion twinning, as observed in compound (II) in , requires twin refinement protocols in SHELXL. Disordered nitro or ethyl groups can be modeled using PART instructions and restrained anisotropic displacement parameters. Complementary techniques like solid-state NMR or DFT-based geometry optimization validate hydrogen-bonding networks (e.g., R₂²(12) motifs in ) .
Q. What computational methods predict the regioselectivity of electrophilic substitution in this compound derivatives?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-deficient regions influenced by the nitro group’s meta-directing effects. For example, the nitro group at C7 deactivates the indole ring, directing electrophiles to C5 or C4 positions. Molecular electrostatic potential (MEP) maps and Fukui indices quantify reactivity .
Q. How do intramolecular interactions (e.g., hydrogen bonds) affect the conformational stability of this compound?
- Methodological Answer: Intramolecular C–H⋯O hydrogen bonds between the nitro group and adjacent C–H donors (e.g., from the ethyl chain) stabilize boat or chair conformations in the dihydroindole ring. Variable-temperature XRD and Hirshfeld surface analysis quantify these interactions, while molecular dynamics simulations (e.g., AMBER force fields) model flexibility .
Q. What analytical strategies distinguish between nitro and other electron-withdrawing groups in dihydroindole derivatives during spectral interpretation?
- Methodological Answer:
- NMR: The nitro group’s deshielding effect shifts adjacent protons downfield (e.g., δ 8.2–8.5 ppm for aromatic H).
- IR: Asymmetric and symmetric NO₂ stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹.
- MS: Fragmentation patterns (e.g., loss of NO₂ [46 Da] in EI-MS).
Discrepancies are resolved by cross-validating with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, NOESY) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
